molecular formula C20H20N2O5 B13627153 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid

Katalognummer: B13627153
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: WVPIPMUQTYTBQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of glycine with the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the N-methylacetamido moiety. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions. The molecular targets and pathways involved include interactions with various enzymes and receptors that facilitate peptide bond formation and cleavage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid hydrate
  • 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine

Uniqueness

What sets 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-N-methylacetamido)acetic acid apart from similar compounds is its specific structure that combines the Fmoc protecting group with an N-methylacetamido moiety. This unique combination allows for selective protection and deprotection steps in peptide synthesis, making it a valuable tool in the creation of complex peptides and proteins.

Eigenschaften

Molekularformel

C20H20N2O5

Molekulargewicht

368.4 g/mol

IUPAC-Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-methylamino]acetic acid

InChI

InChI=1S/C20H20N2O5/c1-22(11-19(24)25)18(23)10-21-20(26)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,26)(H,24,25)

InChI-Schlüssel

WVPIPMUQTYTBQV-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.